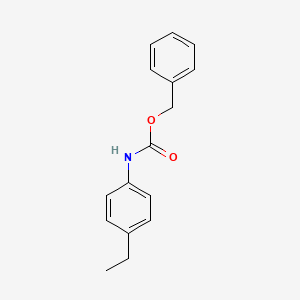

Carbamic acid, (4-ethylphenyl)-, phenylmethyl ester

Description

Carbamic acid, (4-ethylphenyl)-, phenylmethyl ester (CAS: Not explicitly provided) is a carbamate ester featuring a 4-ethylphenyl substituent on the carbamic acid moiety and a phenylmethyl (benzyl) ester group. Carbamates are widely studied for their pharmacological and biochemical properties, particularly as enzyme inhibitors and bioactive agents. This compound’s structure combines aromatic and alkyl substituents, which influence its physicochemical properties, stability, and biological activity. The phenylmethyl ester group enhances lipophilicity, facilitating membrane penetration, while the 4-ethylphenyl group may modulate receptor binding or metabolic stability .

Properties

CAS No. |

93008-63-0 |

|---|---|

Molecular Formula |

C16H17NO2 |

Molecular Weight |

255.31 g/mol |

IUPAC Name |

benzyl N-(4-ethylphenyl)carbamate |

InChI |

InChI=1S/C16H17NO2/c1-2-13-8-10-15(11-9-13)17-16(18)19-12-14-6-4-3-5-7-14/h3-11H,2,12H2,1H3,(H,17,18) |

InChI Key |

KPSYLGSZZLYNGM-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Carbonylation of Alcohols with Carbon Monoxide and Oxygen in the Presence of Metal Catalysts

One industrially significant method for preparing carbamate esters involves the reaction of the corresponding alcohol with carbon monoxide and oxygen under catalytic conditions. This method avoids the use of hazardous reagents like phosgene and chloroformates traditionally employed for carbamate synthesis.

Catalyst System : Salts of metals from Groups IB, IIB, and VIII of the Periodic Table, especially copper salts with minimal inorganic anions, are used as catalysts. Copper salts provide high selectivity and yield by maintaining a weakly acidic pH during the reaction, minimizing side-product formation such as alkyl halides and ethers.

Reaction Conditions : The alcohol (in this case, the 4-ethylphenyl or phenylmethyl alcohol derivative) is reacted with a mixture of carbon monoxide and oxygen in a solvent or neat, in the presence of the metal salt catalyst. The reaction proceeds via insertion of the carbonyl group between the alcohol and the nitrogen moiety, forming the carbamate ester.

Advantages : This method offers safer industrial applicability compared to phosgene-based routes, with high yields and fewer by-products.

-

$$

\text{R-OH} + CO + \frac{1}{2}O_2 \xrightarrow[\text{Catalyst}]{Cu \text{ salt}} \text{R-O-C(=O)-NH-R'}

$$where R is the hydrocarbon radical (4-ethylphenyl or phenylmethyl), and R' is the amine-derived substituent.

Carbamoylation Using Carbonyl Insertion Reagents

Another common synthetic route involves the use of carbonyl insertion reagents such as carbonyldiimidazole, triphosgene, methyl chloroformate, or 4-nitrophenyl chloroformate to form the carbamate linkage.

Stepwise Approach : The phenolic hydroxyl group of the 4-ethylphenyl or phenylmethyl alcohol derivative is first reacted with the carbonyl insertion reagent to form an activated intermediate. Subsequently, this intermediate is reacted with an amine to yield the carbamate ester.

Preferred Reagents : Among these, carbonyldiimidazole is often favored due to its mild reaction conditions, faster reaction rates, and easier product isolation.

Alternative Routes : The carbonyl insertion reagent can alternatively be reacted first with the amine, followed by reaction with the phenolic component.

Example : Reaction of 4-nitrophenyl chloroformate with 3-(1-dimethylaminoethyl)phenol followed by reaction with N-ethylmethylamine to form the corresponding carbamate.

Curtius Rearrangement and Acyl Azide Intermediates

Carbamic acid esters can also be synthesized via the Curtius rearrangement of acyl azides derived from carboxylic acid precursors.

Preparation of Acyl Azides : Acyl chlorides, mixed anhydrides, or hydrazides are converted to acyl azides, which upon heating rearrange to isocyanates.

Trapping Isocyanates : The isocyanate intermediate is then trapped by an alcohol (such as phenylmethyl alcohol) to form the carbamate ester.

Advantages : This method allows for the synthesis of carbamates from carboxylic acid derivatives and is useful when direct carbonylation is challenging.

Limitations : Requires careful handling of azides and control of reaction temperature to ensure selective rearrangement.

Palladium-Catalyzed Carbonylation of Haloaryl Precursors

A more recent method involves palladium-catalyzed carbonylation of halo-substituted aryl compounds to form carbamic acid esters.

Process Description : Haloaryl derivatives (e.g., 2-bromo-4-methylphenyl compounds) are reacted with carbon monoxide and water in the presence of a palladium catalyst and triphenylphosphine ligand under controlled pressure and temperature.

Reaction Setup : The reaction is typically conducted in an autoclave with a base (e.g., potassium carbonate) to facilitate the carbonylation and ester formation.

Outcome : This method yields carbamic acid esters efficiently, avoiding the need for protective groups such as acetyl, thus shortening the synthesis route and improving economic viability.

Example : Preparation of (2-bromo-4-methylphenyl) carbamic acid hexadecyl ester with bis(triphenylphosphine)palladium dichloride catalyst at 115 °C and 8 bar CO pressure.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents/Catalysts | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Carbonylation with CO/O2 and Cu salts | Alcohol, CO, O2, Cu salt catalyst | Mildly acidic, solvent or neat, ambient to moderate temp | High yield, fewer by-products, safer than phosgene | Requires handling of CO and O2 gases |

| Carbonyl Insertion Reagents (Carbonyldiimidazole, etc.) | Carbonyldiimidazole, triphosgene, chloroformates | Mild conditions, stepwise reaction | Mild, fast, easy isolation | Use of toxic reagents like triphosgene |

| Curtius Rearrangement via Acyl Azides | Acyl chlorides, hydrazides, sodium azide | Heating to induce rearrangement | Allows synthesis from carboxylic acids | Handling hazardous azides, temperature control |

| Pd-Catalyzed Carbonylation of Haloaryl Compounds | Pd catalyst, triphenylphosphine, CO, base | Elevated temp (115 °C), pressurized CO (8 bar) | Shorter synthesis, avoids protection steps | Requires high-pressure equipment |

Research Discoveries and Advances

The use of copper salts with minimal inorganic anions in carbonylation reactions has been shown to maintain a weakly acidic pH, enhancing yield and reducing side-products.

Carbonyldiimidazole has emerged as a reagent of choice for carbamate synthesis due to its stability and mild reaction conditions, facilitating easier isolation of products.

Palladium-catalyzed carbonylation methods have been optimized to avoid protective group strategies, significantly shortening synthetic routes and improving economic feasibility.

The Curtius rearrangement remains a valuable method for carbamate synthesis from carboxylic acid derivatives, with recent improvements in reagent design and reaction conditions enhancing its applicability.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (4-ethylphenyl)-, phenylmethyl ester undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond is cleaved to form (4-ethylphenyl)amine and phenylmethanol.

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carbamates and phenols.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed

Hydrolysis: (4-ethylphenyl)amine and phenylmethanol.

Oxidation: Carbamates and phenols.

Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications of Carbamic acid, (4-ethylphenyl)-, phenylmethyl ester

This compound is a chemical compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable intermediate in synthesizing other organic compounds and exploring biological interactions.

Applications Overview

-

Chemistry this compound serves as an intermediate in synthesizing various organic compounds. The preparation method involves reacting (4-ethylphenyl)amine with phenylmethyl chloroformate, typically in the presence of a base like triethylamine to catalyze the reaction. Anhydrous conditions are essential to prevent ester hydrolysis.

- Synthetic Routes and Reaction Conditions this compound is synthesized through the reaction of (4-ethylphenyl)amine and phenylmethyl chloroformate. This reaction is conducted in the presence of a base, such as triethylamine, acting as a catalyst, and under anhydrous conditions to prevent hydrolysis of the ester.

- Industrial Production Methods Industrial production involves using large-scale reactors where reactants are mixed in precise stoichiometric ratios, monitored, and controlled to ensure high yield and product purity. The final product is purified through distillation or recrystallization.

- Biology The compound is studied for its potential biological activity and interactions with enzymes.

- Medicine It is investigated for potential use in drug development, particularly in designing enzyme inhibitors. Certain active carbamic acid compounds inhibit HDAC (histone deacetylase) activity, useful for inhibiting proliferative conditions like cancer and psoriasis .

- Industry this compound is utilized in producing polymers and other materials with specific properties.

Chemical Reactions and Properties

This compound undergoes several chemical reactions, influencing its applications and synthesis of related compounds.

- Hydrolysis In the presence of water and an acid or base catalyst, the ester bond cleaves to form (4-ethylphenyl)amine and phenylmethanol.

- Oxidation Strong oxidizing agents can oxidize the compound to form corresponding carbamates and phenols.

- Substitution The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of carbamic acid, (4-ethylphenyl)-, phenylmethyl ester involves its interaction with molecular targets such as enzymes. The ester group can undergo hydrolysis to release (4-ethylphenyl)amine, which can then interact with enzyme active sites. The compound may also act as an inhibitor by binding to the enzyme and preventing substrate access.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Properties

- Substituent Impact: Halogenation (e.g., Cl, F in ) increases electronegativity and may enhance binding to hydrophobic enzyme pockets . Perfluoroalkyl Chains () confer extreme stability but raise environmental toxicity concerns, unlike the ethyl group in the target compound .

Pharmacological Activity

- Physostigmine-like Action : Benzyl carbamates (e.g., methylphenyl-carbamic esters) in exhibit strong intestinal peristalsis stimulation but weak miotic activity. The 4-ethylphenyl substituent in the target compound may enhance metabolic stability compared to simpler aryl groups .

- Enzyme Inhibition: In , a phenylmethyl carbamate derivative ([4-(5-methoxy-2-oxo-1,3,4-oxadiazol-3(2H)-yl)-2-methylphenyl]-carbamic acid phenylmethyl ester) acts as a non-selective HSL inhibitor, suggesting the benzyl ester group’s role in hydrophobic interactions with enzymes .

Stability and Biodegradation

- Stability : Diethyl and diallyl carbamates () are less active due to steric hindrance or electronic effects. The phenylmethyl ester in the target compound likely offers intermediate stability between alkyl and aryl esters .

- Biotransformation : highlights microbial degradation of carbamates by Rhodococcus spp., suggesting the target compound may undergo enzymatic hydrolysis via esterases or amidases .

Lipophilicity and Physicochemical Properties

Biological Activity

Carbamic acid, (4-ethylphenyl)-, phenylmethyl ester is an organic compound that has garnered attention for its potential biological activity and applications in medicinal chemistry. This article explores its synthesis, biological interactions, and implications in drug development.

Chemical Structure and Synthesis

This compound can be synthesized through a reaction between (4-ethylphenyl)amine and phenylmethyl chloroformate. The reaction typically requires a base like triethylamine as a catalyst and is performed under anhydrous conditions to prevent hydrolysis. The overall reaction can be summarized as follows:

The biological activity of carbamic acid esters often involves their interaction with enzymes. The ester bond can undergo hydrolysis in the presence of water, releasing (4-ethylphenyl)amine and phenylmethanol. This released amine can interact with enzyme active sites, potentially acting as an inhibitor by blocking substrate access to the enzyme.

Enzyme Inhibition Studies

Research has indicated that derivatives of carbamic acids exhibit various degrees of enzyme inhibition. For instance, amidocarbamate derivatives have shown significant antioxidative properties, inhibiting lipid peroxidation at concentrations as low as 0.1 mM . This suggests that carbamic acid esters may serve as potential leads for developing enzyme inhibitors.

Case Studies and Research Findings

1. Antioxidative Activity

A study on amidocarbamate derivatives demonstrated that compounds bearing aromatic substituents exhibited over 95% inhibition of lipid peroxidation. This highlights the potential of carbamic acid derivatives in oxidative stress-related conditions .

2. Drug Development Applications

Carbamic acids are being investigated for their roles in drug design, particularly as enzyme inhibitors for conditions like pain management and inflammation. For example, certain carbamate derivatives have been shown to selectively inhibit cyclooxygenase-2 (COX-2), providing insights into their therapeutic potential without the gastric side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Carbamic acid, phenyl-, methyl ester | Structure | Moderate COX inhibition |

| Carbamic acid, (4-ethylphenyl)-, ethyl ester | Similar to the target compound | Potentially similar enzyme interactions |

The unique structure of this compound allows for specific interactions that may enhance its biological activity compared to other similar compounds.

Q & A

Q. Critical Factors :

- Solvent Choice : Polar aprotic solvents (e.g., THF) enhance nucleophilicity, while halogenated solvents stabilize transition states in reductions .

- Temperature Control : Sub-zero conditions minimize side reactions in stereoselective steps .

Advanced: How can researchers resolve contradictions in stereochemical assignments for this compound?

Answer:

Discrepancies in stereochemical data often arise from limitations in analytical techniques. A multi-method approach is recommended:

- X-ray Crystallography : Definitive confirmation of absolute configuration, as applied to bicyclic carbamates in .

- Chiral HPLC/CE : Compare retention times with enantiopure standards (e.g., NIST-certified references for related esters) .

- NMR Spectroscopy : Use NOESY or Mosher ester derivatization to infer spatial relationships between substituents .

Case Study : highlights conflicting NMR signals for cis/trans diastereomers resolved via enzymatic selectivity, emphasizing biocatalyst validation .

Basic: What analytical techniques are critical for characterizing this carbamate ester?

Answer:

- Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₁₄H₁₉NO₃ in ) and detects fragmentation patterns .

- FT-IR Spectroscopy : Identifies carbamate C=O stretches (~1700 cm⁻¹) and N-H bends (~1530 cm⁻¹) .

- ¹H/¹³C NMR : Assigns substituent environments (e.g., ethylphenyl protons at δ 1.2–1.4 ppm; aromatic protons at δ 6.8–7.4 ppm) .

Data Cross-Validation : Compare with NIST Chemistry WebBook entries for phenyl carbamates to validate peaks .

Advanced: What strategies optimize enzymatic biotransformation of precursors to this compound?

Answer:

demonstrates microbial systems (e.g., Rhodococcus sp.) for high-ee synthesis:

Q. Table 1. Biocatalytic Performance

| Enzyme | Substrate | Yield (%) | ee (%) | Source |

|---|---|---|---|---|

| R. erythropolis SC 13845 | Chloro-ketone precursor | 99.4 | >99.4 | |

| Rhodococcus sp. KY1 | Indene derivatives | 85 | >99 |

Basic: How does the electronic nature of substituents affect the stability of this carbamate?

Answer:

- Electron-Donating Groups (EDGs) : Ethyl groups on the phenyl ring (para position) increase carbamate stability via resonance donation, reducing hydrolysis rates .

- Steric Effects : Bulky benzyl esters hinder nucleophilic attack at the carbonyl, enhancing kinetic stability .

- Degradation Pathways : Base-catalyzed hydrolysis is the primary route; monitor via pH-dependent stability studies (e.g., HPLC tracking over 24h) .

Advanced: How can computational methods guide the design of derivatives with improved bioactivity?

Answer:

- Docking Studies : Model interactions with target enzymes (e.g., acetylcholinesterase) using software like AutoDock. ’s piperidinylmethyl derivatives suggest binding pocket compatibility .

- QSAR Modeling : Correlate substituent lipophilicity (logP) with membrane permeability. Ethylphenyl groups (logP ~3.5) balance solubility and absorption .

- DFT Calculations : Predict regioselectivity in electrophilic substitutions (e.g., nitration) by analyzing frontier molecular orbitals .

Basic: What are the challenges in scaling up laboratory synthesis to pilot-scale production?

Answer:

- Purification : Column chromatography is impractical; switch to recrystallization (e.g., ethanol/water mixtures) or distillation .

- Catalyst Recovery : Immobilize enzymes on silica or resins for reuse (e.g., Rhodococcus cells in fixed-bed reactors) .

- Safety : Sodium borohydride requires slow addition to avoid exothermic runaway; replace with safer biocatalysts where feasible .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.